4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide
Description
Properties
IUPAC Name |
4-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c25-24(31)17-8-10-18(11-9-17)26-22(29)16-32-21-14-28(20-7-3-2-6-19(20)21)15-23(30)27-12-4-1-5-13-27/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H2,25,31)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFBJDRAVZAQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic center on the indole ring.
Thioacetylation: The indole derivative is then subjected to thioacetylation, where a thioacetyl group is introduced using a thioacetyl chloride reagent.
Formation of the Benzamide Group: Finally, the benzamide group is introduced through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Oxidation Reactions
The indole and piperidine moieties are susceptible to oxidation under specific conditions:
Mechanistic Insight :
-
Indole oxidation proceeds via electrophilic attack at the electron-rich C2/C3 positions, forming diones.
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Piperidine N-oxidation involves radical intermediates under mild acidic conditions .
Reduction Reactions
Reduction targets carbonyl groups and unsaturated bonds:
Limitations :
-
Over-reduction of the indole ring is avoided by using milder conditions (e.g., NaBH₄ instead of LiAlH₄) .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
Example :
Hydrolysis Reactions
The benzamide and thioacetyl groups undergo hydrolysis:
Stability Note :
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The thioacetyl group’s lability necessitates stabilization via prodrug strategies in therapeutic applications .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Photochemical Reactions
UV-induced reactivity of the indole ring:
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| [2+2] Cycloaddition | UV light (λ = 254 nm), CH₃CN | Indole dimer or fused cyclobutane derivatives | Photodimerization is reversible under thermal conditions . |
Key Research Findings
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Anticholinesterase Activity : Derivatives with oxidized indole rings (e.g., indole-2,3-dione) showed enhanced inhibition of acetylcholinesterase (IC₅₀ = 1.82 nM) compared to donepezil (IC₅₀ = 600 nM) .
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Antimicrobial Potency : Thioacetyl-to-sulfone oxidation improved activity against Staphylococcus aureus (MIC = 2 µg/mL) .
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Synthetic Optimization : Pd-catalyzed cross-coupling increased yield (85–92%) of substituted analogs compared to traditional SNAr methods (45–60%) .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound possess significant antimicrobial properties. Studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, the antimicrobial evaluation of similar structures demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various microbial strains .
Anticancer Activity
The compound's potential as an anticancer agent has been explored extensively. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HCT116 (human colorectal carcinoma). Compounds with similar structural features have shown IC50 values as low as 4.53 µM, indicating potent anticancer activity . The mechanism of action is believed to involve the disruption of critical cellular processes in cancer cells, making it a candidate for further development in cancer therapy.
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. Studies involving derivatives have shown effectiveness against Mycobacterium tuberculosis, with certain compounds demonstrating significant in vivo efficacy in murine models . The inhibition of vital mycobacterial enzymes suggests that this compound could serve as a lead structure for developing new antitubercular agents.
Case Studies
Several case studies highlight the efficacy of compounds related to 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide:
Mechanism of Action
The mechanism of action of 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, such as serotonin receptors, which may contribute to the compound’s biological activities . Additionally, the piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The thioacetyl bridge in the target compound may confer better metabolic stability compared to ethyl or ester linkages .
- Synthetic Feasibility : Conventional methods (e.g., acetic acid/sodium acetate medium) used for benzamide derivatives in may apply to the target compound, though thioacetyl incorporation requires specialized reagents .
Biological Activity
The compound 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide is a derivative of benzamide and features a complex structure that includes a piperidine moiety, an indole ring, and a thiol-acetyl group. This combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes:
- Indole ring : Known for its role in various biological activities.
- Piperidine moiety : Often associated with psychoactive effects and has been used as a scaffold in drug design.
- Thioacetyl group : Implicated in enhancing biological activity through sulfur interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing the 1,3,4-thiadiazole nucleus have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.85 |
| Compound B | A549 | 3.0 |
| Compound C | HeLa | 4.53 |
Anticholinesterase Activity
The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential use in treating neurodegenerative diseases like Alzheimer’s. In vitro studies have demonstrated that certain derivatives exhibit stronger inhibition than donepezil, a commonly used drug for Alzheimer’s treatment. For example, some tested compounds showed IC50 values as low as 1.82 nM .
| Compound | IC50 (nM) | Reference Drug |
|---|---|---|
| Compound D | 1.82 | Donepezil (600 nM) |
| Compound E | 13.62 | Rivastigmine (100 nM) |
Antimicrobial Activity
The presence of the thiol group in the compound enhances its antimicrobial properties. Research indicates that similar structures have demonstrated efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of This compound revealed that modifications to the piperidine ring significantly impacted biological activity. The introduction of halogen substituents improved binding affinity to target enzymes, leading to enhanced anticancer and anticholinesterase activities .
Study 2: Structure-Activity Relationship (SAR)
Another investigation explored the SAR of benzamide derivatives bearing the indole and piperidine moieties. The findings indicated that specific substitutions on the indole ring could drastically alter potency against cancer cell lines and cholinesterase enzymes. Compounds with electron-withdrawing groups exhibited superior activity, suggesting a strategic approach in future drug design .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and what key intermediates are involved?
The synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Functionalize the indole core at the 3-position with a thioacetate group via nucleophilic substitution.
- Step 2 : Couple the indole-thioacetate intermediate to a piperidinylethyl ketone using a carbodiimide coupling agent (e.g., EDC/HOBt).
- Step 3 : Attach the benzamide moiety via amide bond formation, often using HATU or DCC as activators . Critical intermediates include 1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole-3-thiol and the activated acetylated benzamide precursor.
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- NMR spectroscopy (1H/13C) to verify substituent positions on the indole and benzamide rings.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
- FT-IR to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide bond) .
Advanced Research Questions
Q. How can researchers design kinase inhibition assays to evaluate this compound’s selectivity and potency?
- Kinase profiling : Use a panel of recombinant kinases (e.g., CDK7, FLT3, or PI3K) in ATP-competitive assays with [γ-32P]ATP.
- IC50 determination : Perform dose-response curves (0.1–10 µM) in triplicate, using ADP-Glo™ or mobility shift assays.
- Counter-screening : Test against off-target kinases (e.g., MAPK, EGFR) to assess selectivity. Related indole derivatives show nanomolar inhibition for CDK7, suggesting a similar scaffold-based approach .
Q. What experimental approaches can resolve discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic (PK) studies : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.
- Metabolite identification : Use LC-MS/MS to detect inactive metabolites that may reduce efficacy.
- Tumor xenograft models : Compare dose-response in immunodeficient mice (e.g., NOD/SCID) with in vitro IC50 values. Adjust formulations (e.g., PEGylation) to improve solubility and exposure .
Q. How should researchers optimize the compound’s stability under varying storage conditions?
- Short-term storage : Dissolve in anhydrous DMSO (10 mM aliquots) at -20°C; avoid freeze-thaw cycles to prevent precipitation .
- Long-term stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC.
- Light sensitivity : Store in amber vials if the thioacetate group is prone to oxidation .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across different cancer cell lines?
- Mechanistic heterogeneity : Test cell lines with varying expression of putative targets (e.g., CDK7 or STAT3). Use siRNA knockdown to validate target dependency.
- Microenvironment factors : Replicate assays under hypoxic conditions or with stromal co-cultures to mimic in vivo heterogeneity.
- Assay normalization : Include controls for ATP content (CellTiter-Glo®) to rule out metabolic interference .
Methodological Recommendations
Q. What strategies enhance target engagement validation in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment.
- Immunoprecipitation : Use a biotinylated analog of the compound to pull down bound proteins for identification via MS/MS.
- Phospho-proteomics : Quantify downstream signaling changes (e.g., MYC or PIM1 expression) via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
